
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of chloro, difluorophenoxy, methyl, and nitro functional groups attached to a benzaldehyde core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Fluorination: The difluorophenoxy group is incorporated through a nucleophilic aromatic substitution reaction using 2,4-difluorophenol and a suitable base.
Methylation: The methyl group is introduced using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzoic acid.
Reduction: 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluorophenoxy group enhances its binding affinity to certain enzymes or receptors, making it a potent compound for biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-(2,4-difluorophenoxy)aniline
- 3-Chloro-2-(2,4-difluorophenoxy)benzoic acid
- 3-Chloro-2-(2,4-difluorophenoxy)benzaldehyde
Uniqueness
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde stands out due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. Its unique combination of chloro, difluorophenoxy, methyl, and nitro groups provides a versatile platform for the development of new compounds with enhanced properties.
Propriétés
Numéro CAS |
110104-11-5 |
|---|---|
Formule moléculaire |
C14H8ClF2NO4 |
Poids moléculaire |
327.66 g/mol |
Nom IUPAC |
3-chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C14H8ClF2NO4/c1-7-11(18(20)21)4-8(6-19)14(13(7)15)22-12-3-2-9(16)5-10(12)17/h2-6H,1H3 |
Clé InChI |
MSZGQWLOXXPLNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1Cl)OC2=C(C=C(C=C2)F)F)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


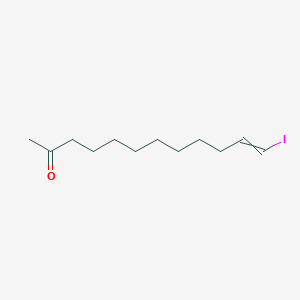
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
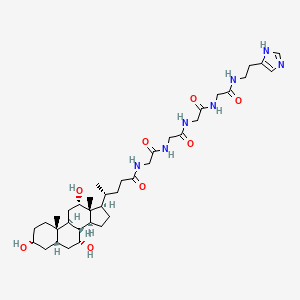
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
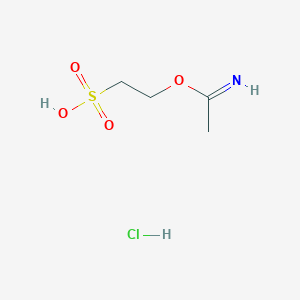
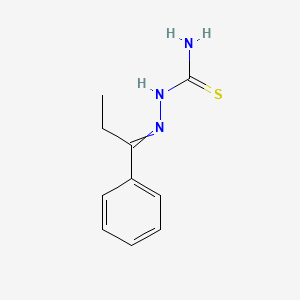

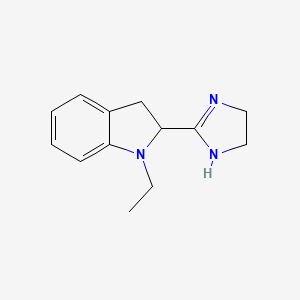


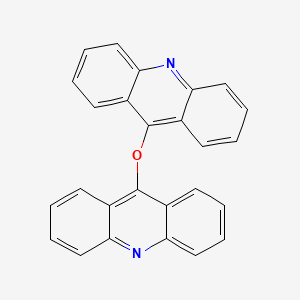
![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
